molecular formula C8H12N2O2S B13288127 2-(4-Amino-phenyl)-ethanesulfonic acid amide

2-(4-Amino-phenyl)-ethanesulfonic acid amide

Cat. No.: B13288127
M. Wt: 200.26 g/mol
InChI Key: JLKZULIGZMBTPN-UHFFFAOYSA-N
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Description

2-(4-Amino-phenyl)-ethanesulfonic acid amide is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanesulfonic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-phenyl)-ethanesulfonic acid amide typically involves the reaction of 4-nitrophenyl ethanesulfonic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-nitrophenyl ethanesulfonic acid under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Amino-phenyl)-ethanesulfonic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Amino-phenyl)-ethanesulfonic acid amide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(4-Amino-phenyl)-ethanesulfonic acid amide is unique due to its ethanesulfonic acid amide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(4-aminophenyl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)

InChI Key

JLKZULIGZMBTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N)N

Origin of Product

United States

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